氰基甲基苯乙烯

描述

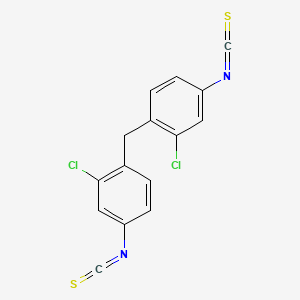

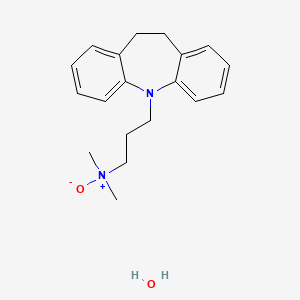

Cyanomethylstyrene is a chemical compound with the molecular formula C20H18N2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of Cyanomethylstyrene involves several steps. A study by Liu et al. describes the synthesis of a cyanate ester monomer, which is prepared based on a diphenol with a degradable diacetal structure . Another study discusses the synthesis of novel cyanates, which are determined by the desire to improve the properties of the polymers on their basis .Molecular Structure Analysis

The molecular structure of Cyanomethylstyrene can be determined using various techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving Cyanomethylstyrene are complex and diverse. A study discusses the functional-group translocation reaction of cyano (CN) groups in common nitriles, allowing for the direct positional exchange between a CN group and an unactivated C−H bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyanomethylstyrene are important parameters in its biological evaluation. These properties include hardness, topography, and hydrophilicity . A study discusses the diversity and complexity of plastic sources, usage patterns, emission pathways, and material properties .科学研究应用

聚合物动力学和功能化:氰基甲基苯乙烯用于功能化聚合物的合成,例如具有氰基、羟基和乙酰基等各种官能团的聚苯乙烯。使用介电光谱和其他技术研究这些功能化聚合物的动力学,揭示了不同温度下聚合物行为以及官能团对聚合物性质的影响 (Lund 等人,2009 年).

阴离子合成和氢化硅烷化:使用阴离子聚合和甲硅烷基化,随后与丙烯腈氢化硅烷化,制备了 ω-氰基官能化聚苯乙烯。该方法还有助于合成链内官能化聚合物,证明了氰基甲基苯乙烯在聚合物合成中的多功能性 (Quirk 等人,2009 年).

聚合物中的电化学性质:具有氰基甲基苯乙烯的聚苯乙烯衍生物可以具有独特的电化学性质。例如,合成了外围具有二茂铁部分的聚合物,并研究了它们的电化学行为,显示了在电化学传感器和器件中的潜在应用 (Bernard 等人,2002 年).

有机涂料中的光稳定性:已经研究了氰基甲基苯乙烯衍生物在光固化有机涂料的光稳定性中的作用。研究表明,当暴露于紫外线辐射时,这些化合物如何影响聚合物的降解速率和交联,表明它们在开发耐用聚合物涂料中的重要性 (Hult 等人,1984 年).

聚合物共混物的混溶性:对涉及聚苯乙烯衍生物的聚合物共混物的混溶性进行的研究表明,氰基甲基苯乙烯可以影响聚合物共混物的热学和物理性质。这对于聚合物工程和材料科学中的应用至关重要 (Tang & Liau,2000 年).

固相合成应用:氰基甲基苯乙烯已用于固相合成,例如,在使用聚苯乙烯树脂制备手性 α-羰基时。这展示了其在有机合成和药物研究中的用途 (Spino 等人,2005 年).

作用机制

The mechanism of action of Cyanomethylstyrene involves various chemical transformations. For instance, a study discusses the molecular mechanisms of action of styrene toxicity in blood plasma and liver . Another study discusses the incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals .

安全和危害

未来方向

属性

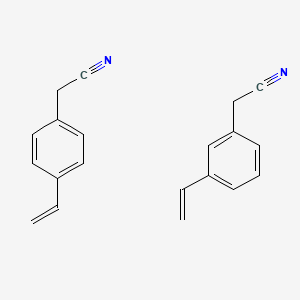

IUPAC Name |

2-(3-ethenylphenyl)acetonitrile;2-(4-ethenylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11;1-2-9-4-3-5-10(8-9)6-7-11/h2-6H,1,7H2;2-5,8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJKOYHWUQJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC#N.C=CC1=CC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

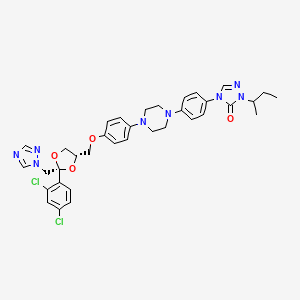

![HexNAc(?1-4)[6-deoxy-Hex(?1-6)]HexNAc-O-Me](/img/structure/B7796935.png)